2-(Bromomethyl)-4,6-dichloropyridine
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Overview
Description
2-(Bromomethyl)-4,6-dichloropyridine is a heterocyclic organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, characterized by the presence of bromomethyl and dichloro substituents at the 2, 4, and 6 positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,6-dichloropyridine typically involves the bromination of 4,6-dichloropyridine. One common method includes the reaction of 4,6-dichloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 2-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby improving yield and purity. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,6-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2-methyl-4,6-dichloropyridine.
Scientific Research Applications
2-(Bromomethyl)-4,6-dichloropyridine finds extensive applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,6-dichloropyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
- 2-(Chloromethyl)-4,6-dichloropyridine
- 2-(Iodomethyl)-4,6-dichloropyridine
- 2-(Bromomethyl)-3,5-dichloropyridine
Comparison: 2-(Bromomethyl)-4,6-dichloropyridine is unique due to the presence of both bromomethyl and dichloro substituents, which impart distinct reactivity and selectivity in chemical reactions. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The dichloro substituents further enhance its electrophilic character, facilitating a wide range of nucleophilic substitution reactions.
Properties
IUPAC Name |
2-(bromomethyl)-4,6-dichloropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPEMSHAFKIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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